5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-thiol

Übersicht

Beschreibung

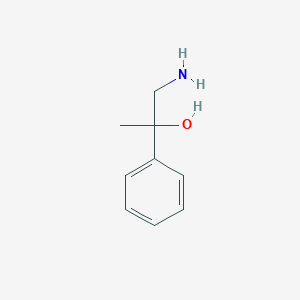

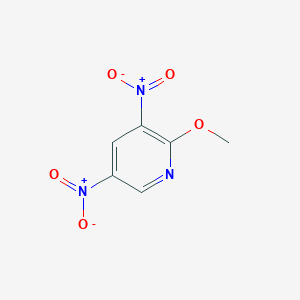

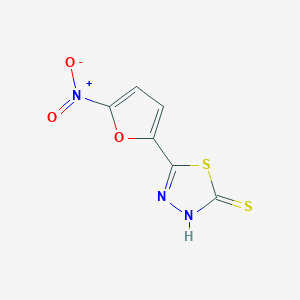

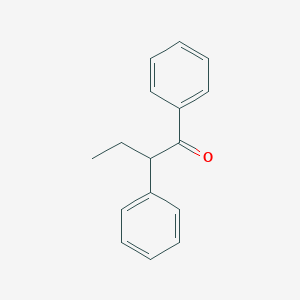

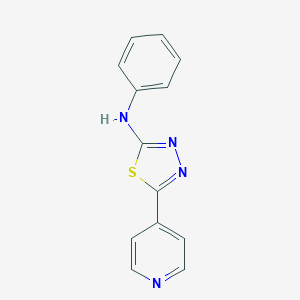

The compound 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a thiadiazole ring fused with a nitrofuran moiety. This structure is of interest due to its potential biological activities, including antibacterial and antituberculosis properties . The presence of the nitro group and the thiadiazole ring are key functional groups that contribute to the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of intermediates such as chlorocarbonylsulfenyl chloride with substituted vinylamines, as seen in the synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones . Additionally, the formation of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol could potentially be achieved through similar synthetic routes involving key intermediates and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and its derivatives is characterized by spectroscopic methods such as UV, IR, and NMR . These techniques confirm the presence of the thiadiazole ring and the nitrofuran moiety. The molecular and crystal structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, have been described, providing insights into the geometry and electronic structure of these heterocycles .

Chemical Reactions Analysis

The reactivity of the thiadiazole ring in 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is highlighted by its ability to undergo ring opening and subsequent reactions with nucleophiles to form various heterocyclic compounds . The nitro group on the furan ring can be reduced to an amino group, as seen in the reductive metabolism of 4-(5-nitro-2-furyl)thiazole to 4-(5-amino-2-furyl)thiazole (AFT), which is a key step in the metabolic activation of this class of compounds .

Physical and Chemical Properties Analysis

The physical properties of related 5-nitro-2-furyl thiadiazole derivatives include their melting points and solubility, which can be influenced by the substituents on the thiadiazole ring . The chemical properties are largely defined by the presence of the nitro group and the thiadiazole ring, which are responsible for the compound's reactivity and potential as a pharmacophore. The pKa values and tautomeric equilibria of these compounds have been studied to understand their behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Antituberkulose-Aktivität

Derivate von 5-(5-Nitrofuran-2-yl)-3H-1,3,4-thiadiazol-2-thion haben eine potente antituberkulose Aktivität gezeigt. Sie hemmen ein neuartiges therapeutisches Ziel, Arylamin-N-Acetyltransferase, in Mykobakterien, das für das intrazelluläre Überleben von Mycobacterium tuberculosis essenziell ist. Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antituberkulose-Medikamente .

Wirkmechanismus

Target of Action

The primary target of the compound 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.

Biochemical Pathways

The compound’s interaction with aldose reductase suggests that it may affect the polyol pathway . This pathway converts glucose into sorbitol, which is then converted into fructose. Alterations in this pathway can have downstream effects on cellular functions, particularly in the context of hyperglycemia.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASNJDVTZFCZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371801 | |

| Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16865-27-3 | |

| Record name | 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16865-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)